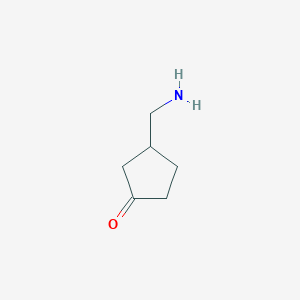
3-(Aminomethyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)cyclopentan-1-one is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by a cyclopentanone ring with an aminomethyl group attached to the third carbon atom. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis and other fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound . This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
For large-scale industrial production, the preparation of this compound may involve more efficient and cost-effective methods. One such method includes the use of chiral sources in an N-acyl hydroxylamine compound, followed by an asymmetric cycloaddition reaction with cyclopentadiene to construct the target product . This method offers high stereoselectivity and is suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
3-(Aminomethyl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)cyclopentan-1-one involves its ability to participate in various chemical reactions due to the presence of the aminomethyl group and the cyclopentanone ring. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its interactions with molecular targets and pathways are influenced by its chemical structure and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of a ketone group.
Cyclopentanone: Lacks the aminomethyl group, making it less reactive in certain types of reactions.
Uniqueness
3-(Aminomethyl)cyclopentan-1-one is unique due to the presence of both the aminomethyl group and the cyclopentanone ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in various fields of research and industry.
Propriétés
IUPAC Name |
3-(aminomethyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-4-5-1-2-6(8)3-5/h5H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMVNBVJGCVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
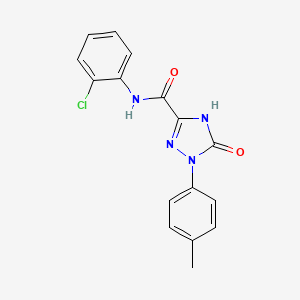


![3-Phenylbicyclo[1.1.1]pentan-1-ol](/img/structure/B12989282.png)

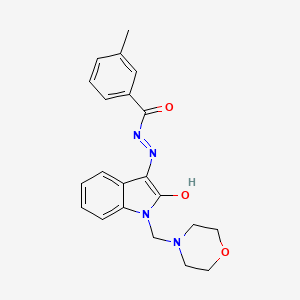

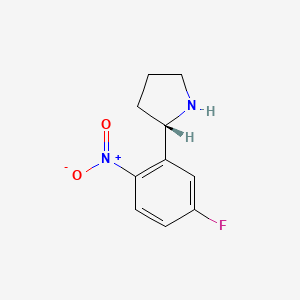
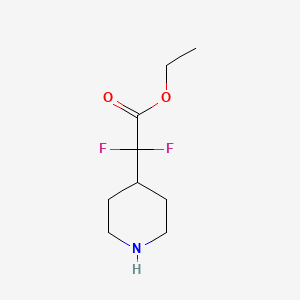
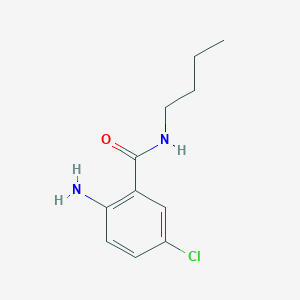
![2-[3-(4-Bromophenyl)propanoyl]thiobenzaldehyde](/img/structure/B12989319.png)
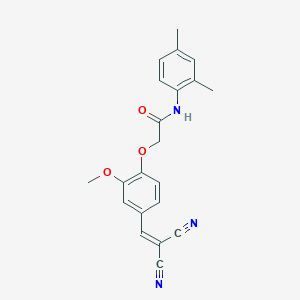
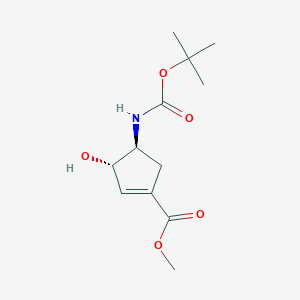
![7-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12989342.png)
